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Compound of Interest

Compound Name:
4-Chloro-6-(2-

fluorophenyl)pyrimidine

CAS No.: 405930-66-7

Cat. No.: B3433586 Get Quote

CAS Number: 405930-66-7 Molecular Formula: C₁₀H₆ClFN₂ Molecular Weight: 208.62 g/mol

Executive Summary
4-Chloro-6-(2-fluorophenyl)pyrimidine is a critical heterocyclic building block utilized

extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., EGFR,

VEGFR, p38 MAP kinase). Its structural value lies in its bifunctional electrophilicity: the

pyrimidine core serves as a scaffold for hydrogen bonding in the ATP-binding pocket of

enzymes, while the 2-fluorophenyl group provides steric and electronic modulation

(bioisosterism) often required for selectivity.

This guide details the regioselective synthesis, physicochemical properties, and downstream

functionalization of this intermediate, designed for researchers optimizing lead compounds in

oncology and immunology.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
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Property Value Note

Appearance Off-white to white solid
Crystalline form dependent on

recrystallization solvent.

Melting Point 76 – 80 °C
Distinct sharp melting range

indicates high purity.

Boiling Point ~320.8 °C Predicted at 760 mmHg.

Density 1.326 ± 0.06 g/cm³ Predicted.

Solubility
DMSO, DMF, DCM, Ethyl

Acetate

Limited solubility in water;

soluble in polar aprotic

solvents.

pKa ~1.5 (Pyrimidine N)

Electron-withdrawing

chloro/fluoro groups reduce

basicity.

LogP ~3.1

Lipophilic; suitable for

membrane permeability

optimization.

Synthetic Architecture: Regioselective Suzuki-
Miyaura Coupling
The primary challenge in synthesizing 4-Chloro-6-(2-fluorophenyl)pyrimidine is achieving

mono-arylation of the symmetric precursor, 4,6-dichloropyrimidine. Since both chlorine atoms at

positions 4 and 6 are chemically equivalent, statistical product mixtures (mono- vs. bis-arylated)

are common.

Mechanistic Control
To ensure high selectivity for the mono-substituted product, the reaction kinetics must be

controlled via:

Stoichiometry: Strict 1.0 : 1.05 equivalent ratio of 4,6-dichloropyrimidine to 2-

fluorophenylboronic acid.
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Catalyst Choice: Pd(PPh₃)₄ is preferred for its bulky ligands, which can slow the second

oxidative addition step.

Solvent System: A biphasic system (DME/Water or Toluene/Ethanol/Water) with mild bases

(Na₂CO₃) suppresses the rapid double-coupling often seen with stronger bases like Cs₂CO₃.

Synthesis Workflow Diagram
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Figure 1: Reaction pathway highlighting the kinetic control required to prevent bis-arylation.

Experimental Protocol: Validated Synthesis
Objective: Synthesis of 4-Chloro-6-(2-fluorophenyl)pyrimidine on a 10 mmol scale.

Reagents:
4,6-Dichloropyrimidine: 1.49 g (10.0 mmol)

2-Fluorophenylboronic acid: 1.47 g (10.5 mmol)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.58 g (0.5 mmol, 5 mol%)

Sodium Carbonate (Na₂CO₃): 2.12 g (20.0 mmol)

Solvent: 1,2-Dimethoxyethane (DME): 40 mL / Water: 10 mL

Step-by-Step Methodology:
Degassing: In a three-neck round-bottom flask, combine DME and water. Sparge with Argon

or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of
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boronic acid and catalyst deactivation).

Reagent Addition: Add 4,6-dichloropyrimidine, 2-fluorophenylboronic acid, and Na₂CO₃

under a positive stream of inert gas.

Catalyst Introduction: Add Pd(PPh₃)₄ last. The solution typically turns yellow/orange.

Reaction: Heat the mixture to 80°C (oil bath temperature). Stir vigorously for 12–16 hours.

Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should

disappear, and the mono-product (Rf ~0.4) should appear.[1][2] A lower Rf spot indicates

the bis-product.

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water

(2 x 50 mL) followed by brine. Dry the organic phase over anhydrous Na₂SO₄.[1]

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography

(Silica gel, gradient 0-10% EtOAc in Hexanes).

Yield: Expected yield is 65–75% (approx. 1.35 – 1.55 g).

Downstream Utility: Diversity-Oriented Synthesis
The isolated 4-Chloro-6-(2-fluorophenyl)pyrimidine contains a reactive chlorine at the C4

position. This site is highly susceptible to Nucleophilic Aromatic Substitution (SnAr), making it a

"privileged scaffold" for generating libraries of kinase inhibitors.

Reactivity Profile
The electron-withdrawing nature of the pyrimidine ring (enhanced by the 2-fluorophenyl group)

activates the C4-chlorine.

Amination: Reaction with primary/secondary amines yields 4-amino-6-arylpyrimidines

(common in ATP-competitive inhibitors).

Etherification: Reaction with alkoxides yields 4-alkoxy derivatives.
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Suzuki #2: Reaction with a different boronic acid yields unsymmetrical 4,6-diarylpyrimidines.

[3]
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Figure 2: Application of the scaffold in generating lead compounds for kinase inhibition.

Safety & Handling (MSDS Summary)
Hazards:

H302: Harmful if swallowed.

H315/H319: Causes skin irritation and serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. Avoid dust formation.
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Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow hydrolysis or

oxidation over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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